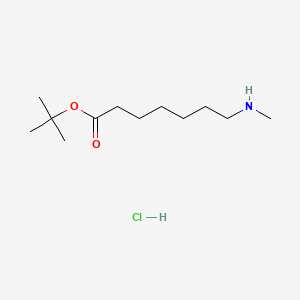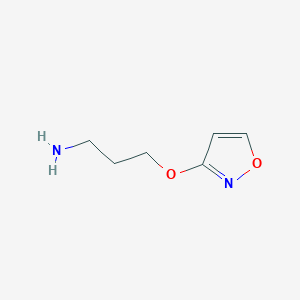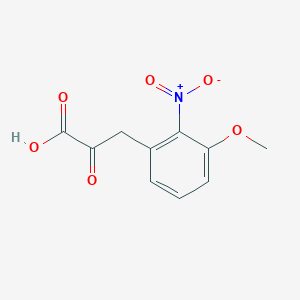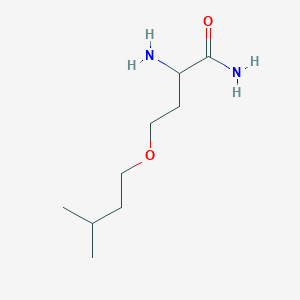![molecular formula C12H16N2O5S B13572262 {[3-(Butylsulfamoyl)phenyl]carbamoyl}formicacid](/img/structure/B13572262.png)
{[3-(Butylsulfamoyl)phenyl]carbamoyl}formicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{[3-(Butylsulfamoyl)phenyl]carbamoyl}formicacid is an organic compound that features a phenyl ring substituted with a butylsulfamoyl group and a carbamoylformic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {[3-(Butylsulfamoyl)phenyl]carbamoyl}formicacid typically involves multi-step organic reactions. One common approach is the introduction of the butylsulfamoyl group to the phenyl ring through sulfonation followed by amination. The carbamoylformic acid moiety can be introduced via a formylation reaction. The reaction conditions often involve the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactions are carefully monitored and controlled. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. Purification steps such as crystallization, distillation, and chromatography are essential to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
{[3-(Butylsulfamoyl)phenyl]carbamoyl}formicacid undergoes various types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbamoyl group to an amine.
Substitution: Electrophilic aromatic substitution can occur on the phenyl ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Aplicaciones Científicas De Investigación
{[3-(Butylsulfamoyl)phenyl]carbamoyl}formicacid has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of advanced materials and as a catalyst in various chemical processes.
Mecanismo De Acción
The mechanism of action of {[3-(Butylsulfamoyl)phenyl]carbamoyl}formicacid involves its interaction with specific molecular targets. The butylsulfamoyl group can interact with enzymes, potentially inhibiting their activity. The carbamoylformic acid moiety can participate in hydrogen bonding and other interactions with biological molecules, affecting their function. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Phenylboronic Acid: Similar in structure but lacks the butylsulfamoyl and carbamoylformic acid groups.
Sulfonamides: Compounds with a sulfonamide group, similar to the butylsulfamoyl group in the target compound.
Carbamates: Compounds containing a carbamate group, similar to the carbamoylformic acid moiety.
Uniqueness
{[3-(Butylsulfamoyl)phenyl]carbamoyl}formicacid is unique due to the combination of the butylsulfamoyl and carbamoylformic acid groups on a phenyl ring. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it valuable for specialized applications in research and industry.
Propiedades
Fórmula molecular |
C12H16N2O5S |
|---|---|
Peso molecular |
300.33 g/mol |
Nombre IUPAC |
2-[3-(butylsulfamoyl)anilino]-2-oxoacetic acid |
InChI |
InChI=1S/C12H16N2O5S/c1-2-3-7-13-20(18,19)10-6-4-5-9(8-10)14-11(15)12(16)17/h4-6,8,13H,2-3,7H2,1H3,(H,14,15)(H,16,17) |
Clave InChI |
QTLFPMXBYBSUBT-UHFFFAOYSA-N |
SMILES canónico |
CCCCNS(=O)(=O)C1=CC=CC(=C1)NC(=O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(8-aminooctyl)-3-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-isoindolin-4-yl]oxy-propanamide](/img/structure/B13572182.png)
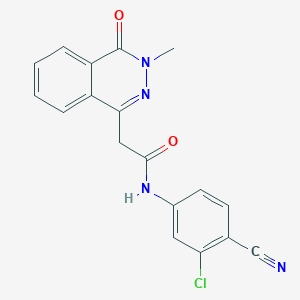
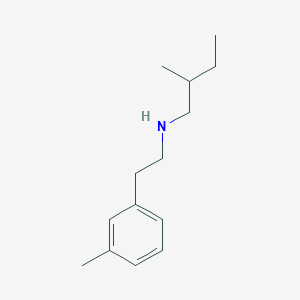
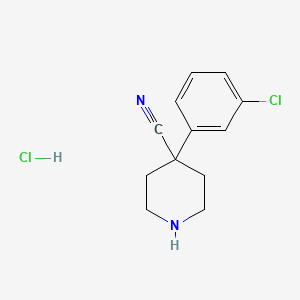
![2-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]-6-fluorobenzamide](/img/structure/B13572213.png)
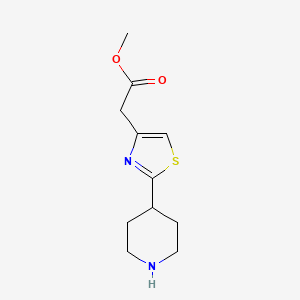
![Ethyl 3-amino-3-[4-(benzyloxy)-3-bromophenyl]propanoate](/img/structure/B13572222.png)
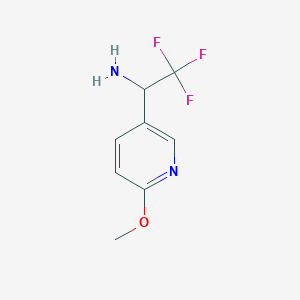
![[1-(2-Nitro-phenyl)-cyclopropyl]-methanol](/img/structure/B13572230.png)
